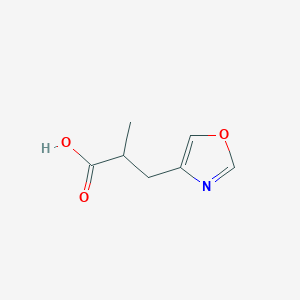

2-Methyl-3-(oxazol-4-yl)propanoic acid

説明

2-Methyl-3-(oxazol-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring a methyl substituent at the second carbon and an oxazole ring at the third carbon of the propanoic acid backbone. The oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is notable for its electron-withdrawing properties and role in modulating biological activity.

特性

分子式 |

C7H9NO3 |

|---|---|

分子量 |

155.15 g/mol |

IUPAC名 |

2-methyl-3-(1,3-oxazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |

InChIキー |

BDWXTXLSEMWERN-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=COC=N1)C(=O)O |

製品の起源 |

United States |

準備方法

Cyclization with Ethyl Isocyanoacetate

A common pathway involves cyclization reactions using ethyl isocyanoacetate to form the oxazole ring. For example:

- Step 1 : Reaction of propanoic acid derivatives with ethyl isocyanoacetate in the presence of triphosgene and triethylamine generates oxazole intermediates.

- Step 2 : Acidic hydrolysis (e.g., 2M HCl) yields the free carboxylic acid.

Typical Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl isocyanoacetate | THF/DMF | 60–100°C | 52–70% |

DCC/Azide-Mediated Amide Coupling

Hydrazide intermediates can be coupled with amines via dicyclohexylcarbodiimide (DCC) or azide methods:

- DCC Coupling : 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid reacts with amines (e.g., morpholine, piperidine) in the presence of DCC and hydroxysuccinimide (HSU), yielding amides at 49–70% efficiency.

- Azide Coupling : Hydrazides treated with sodium nitrite and amines at −5°C achieve higher yields (63–81%).

Bromination-Alkylation Sequences

Bromomethyl Intermediate Formation

A two-step bromination-alkylation strategy is effective:

- Bromination : 2-(4-Methylphenyl)propionic acid undergoes bromination with HBr/Br₂ in ethyl acetate to form 2-(4-(bromomethyl)phenyl)propionic acid.

- Alkylation : Reaction with oxazol-4-ylthiol derivatives in acetone yields target compounds.

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| Bromination | Br₂, HBr | 79% |

| Thiol Alkylation | Oxazol-4-ylthiol | 75–85% |

Oxazole Ring Construction via Huisgen Cycloaddition

The oxazole ring can be synthesized via 1,3-dipolar cycloaddition:

- Nitrile Oxide Precursors : Generated in situ from hydroxamic acid chlorides, reacting with acetylene derivatives to form oxazoles.

- Conditions : Triethylamine in THF at 25°C, followed by acid workup.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Component | One-pot, scalable | Requires harsh acids | 50–70% |

| DCC/Azide Coupling | High functional group tolerance | Low temperature sensitivity | 49–81% |

| Bromination-Alkylation | Selective substitution | Toxic bromine reagents | 75–85% |

| Huisgen Cycloaddition | Stereoselective | Complex precursor synthesis | 60–75% |

Structural Characterization Data

- 1H NMR (DMSO-d₆) : δ 2.63 (t, J = 6.0 Hz, CH₂CO), 4.42 (t, J = 6.0 Hz, NCH₂), 7.11–7.52 (m, Ar–H).

- 13C NMR : 32.8 (CH₂CO), 166.5 (COOH), 172.8 (C=O).

- MS (MALDI) : m/z 240.24 [M + Na]⁺.

化学反応の分析

Types of Reactions

2-Methyl-3-(oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.

Substitution: Substitution reactions can introduce different substituents on the oxazole ring or the propanoic acid chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

2-Methyl-3-(oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Methyl-3-(oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act on receptors or enzymes in biological systems, leading to various physiological effects. The compound may modulate signaling pathways, influence gene expression, or alter cellular functions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between 2-Methyl-3-(oxazol-4-yl)propanoic acid and structurally related compounds:

Physicochemical Properties

- Acidity: The propanoic acid group (pKa ~4.8) ensures ionization at physiological pH, contrasting with neutral herbicides like propargite (from ) .

Research Findings and Gaps

- Receptor Binding: No direct studies on 2-Methyl-3-(oxazol-4-yl)propanoic acid’s receptor interactions exist, but LY293558’s enantiomer-specific effects (e.g., LY293559’s inactivity) highlight the importance of stereochemistry in AMPA modulation .

- Synthetic Applications : Oxazole-containing compounds are frequently used in drug discovery for their metabolic stability. This compound could serve as a scaffold for CNS-targeted prodrugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-3-(oxazol-4-yl)propanoic acid?

- Methodological Answer : A common approach involves esterification of the carboxylic acid precursor (e.g., 2-methyl-3-(oxazol-4-yl)propanoic acid) with ethanol using sulfuric acid as a catalyst under reflux, followed by hydrolysis to yield the final product . Alternative routes may utilize oxazole ring formation via cyclization of precursors containing amide or nitrile groups, as observed in structurally similar oxazolylpropanoic acids .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the oxazole ring and propanoic acid backbone. High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., EP impurities catalog) ensures purity . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, as demonstrated for related oxazolylpropanoic acids .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : Follow general carboxylic acid safety guidelines: use engineering controls (e.g., fume hoods), label containers, and employ eye wash stations. Monitor airborne concentrations to avoid exceeding exposure limits, as recommended for structurally analogous propanoic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., oxazole substitution patterns) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., 2-Methyl-3-(1-methylpyrazol-4-yl)propanoic acid) and testing in vitro. For example, replacing the oxazole with pyrazole alters hydrogen-bonding interactions, impacting receptor binding affinity . Computational docking studies paired with experimental assays (e.g., enzyme inhibition) can identify critical substituents.

Q. What strategies resolve contradictions in reported biological data (e.g., variable potency across studies)?

- Methodological Answer : Contradictions may arise from impurities (e.g., stereoisomers or unreacted intermediates). Use HPLC with chiral columns to verify enantiopurity, as chirality significantly affects activity in related compounds like (2R)-2-Methyl-3-(oxan-4-yl)propanoic acid . Additionally, validate biological assays with positive controls and replicate experiments under standardized conditions .

Q. How can chirality at the methyl-substituted carbon be exploited for pharmacological optimization?

- Methodological Answer : Enantioselective synthesis (e.g., asymmetric catalysis) isolates the active (2S)- or (2R)-isomer. For example, (2S)-Mdcp derivatives show enhanced opioid receptor antagonism due to stereospecific binding pockets . Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess during synthesis .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) analyze electronic properties of the oxazole ring and carboxylic acid group. For instance, the oxazole’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites . Pair these with in vitro binding assays (e.g., surface plasmon resonance) for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。